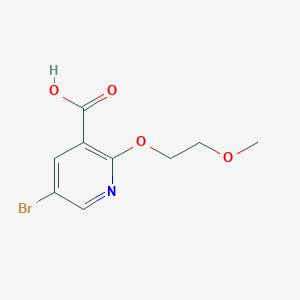
5-Bromo-2-(2-methoxyethoxy)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a 2-methoxyethoxy group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(2-methoxyethoxy)pyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-(2-methoxyethoxy)pyridine-3-boronic acid is coupled with a brominated pyridine derivative in the presence of a palladium catalyst and a base. This reaction is usually performed in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of 5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid typically involves large-scale bromination or coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) are commonly used, along with bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction Reactions: Products include carboxylates, alcohols, or other oxidized/reduced derivatives.
科学的研究の応用
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for various chemical reactions
作用機序
The mechanism of action of 5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or antagonist by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxypyridine-3-carboxylic acid: Similar structure but lacks the 2-methoxyethoxy group.
5-Bromo-2-ethoxypyridine: Similar structure but lacks the carboxylic acid group.
5-Bromo-2-methylpyridine-3-carboxylic acid: Similar structure but has a methyl group instead of the 2-methoxyethoxy group
Uniqueness
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid is unique due to the presence of both the 2-methoxyethoxy group and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various chemical reactions and scientific research, making it a valuable compound in the fields of chemistry, biology, and industry.
特性
分子式 |
C9H10BrNO4 |
|---|---|
分子量 |
276.08 g/mol |
IUPAC名 |
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO4/c1-14-2-3-15-8-7(9(12)13)4-6(10)5-11-8/h4-5H,2-3H2,1H3,(H,12,13) |
InChIキー |
HYKOJNGNYRFRKW-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=C(C=N1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















